molecular formula C16H17ClN2O3 B15154319 1-(2-Chlorophenyl)-3-(2,4-dimethoxybenzyl)urea

1-(2-Chlorophenyl)-3-(2,4-dimethoxybenzyl)urea

Cat. No.: B15154319
M. Wt: 320.77 g/mol
InChI Key: OTVSNJNZWVTZND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorophenyl)-3-[(2,4-dimethoxyphenyl)methyl]urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group and a dimethoxyphenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-3-[(2,4-dimethoxyphenyl)methyl]urea typically involves the reaction of 2-chlorophenyl isocyanate with 2,4-dimethoxybenzylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 1-(2-chlorophenyl)-3-[(2,4-dimethoxyphenyl)methyl]urea may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize yield and purity. The product is then isolated and purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-3-[(2,4-dimethoxyphenyl)methyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of reduced urea derivatives.

    Substitution: Formation of substituted urea derivatives with new functional groups.

Scientific Research Applications

1-(2-chlorophenyl)-3-[(2,4-dimethoxyphenyl)methyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-[(2,4-dimethoxyphenyl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorophenyl)-3-[(2,4-dimethoxyphenyl)methyl]urea: Unique due to the presence of both chlorophenyl and dimethoxyphenyl groups.

    1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)methyl]urea: Similar structure but with a different position of the chlorine atom.

    1-(2-chlorophenyl)-3-[(3,4-dimethoxyphenyl)methyl]urea: Similar structure but with different positions of the methoxy groups.

Uniqueness

1-(2-chlorophenyl)-3-[(2,4-dimethoxyphenyl)methyl]urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of chlorophenyl and dimethoxyphenyl groups provides distinct properties that can be leveraged in various applications.

Properties

Molecular Formula

C16H17ClN2O3

Molecular Weight

320.77 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-[(2,4-dimethoxyphenyl)methyl]urea

InChI

InChI=1S/C16H17ClN2O3/c1-21-12-8-7-11(15(9-12)22-2)10-18-16(20)19-14-6-4-3-5-13(14)17/h3-9H,10H2,1-2H3,(H2,18,19,20)

InChI Key

OTVSNJNZWVTZND-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)NC2=CC=CC=C2Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.